8-methoxy-6-nitro-2-oxo-N-((tetrahydrofuran-2-yl)methyl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-methoxy-6-nitro-2-oxo-N-((tetrahydrofuran-2-yl)methyl)-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: For its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: As a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: In the development of new materials with unique properties, such as dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-6-nitro-2-oxo-N-((tetrahydrofuran-2-yl)methyl)-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Functional Groups: The methoxy group can be introduced via methylation using reagents such as methyl iodide or dimethyl sulfate. The nitro group can be added through nitration using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the corresponding carboxylic acid derivative with an amine, such as tetrahydrofuran-2-ylmethylamine, under coupling conditions using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-6-nitro-2-oxo-N-((tetrahydrofuran-2-yl)methyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The methoxy group can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild conditions.
Substitution: Sodium hydride, alkyl halides, aprotic solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted chromenes depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 8-methoxy-6-nitro-2-oxo-N-((tetrahydrofuran-2-yl)methyl)-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chromene core may also interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-nitro-2-oxo-2H-chromene-3-carboxamide: Lacks the methoxy and tetrahydrofuran-2-ylmethyl groups, which may affect its biological activity.
8-methoxy-2-oxo-2H-chromene-3-carboxamide: Lacks the nitro and tetrahydrofuran-2-ylmethyl groups, which may influence its chemical reactivity and applications.
2-oxo-N-((tetrahydrofuran-2-yl)methyl)-2H-chromene-3-carboxamide: Lacks the methoxy and nitro groups, potentially altering its properties.
Uniqueness
8-methoxy-6-nitro-2-oxo-N-((tetrahydrofuran-2-yl)methyl)-2H-chromene-3-carboxamide is unique due to the presence of multiple functional groups that contribute to its diverse chemical reactivity and potential applications. The combination of the methoxy, nitro, and carboxamide groups with the chromene core makes it a versatile compound for various scientific research and industrial applications.
Properties
IUPAC Name |
8-methoxy-6-nitro-2-oxo-N-(oxolan-2-ylmethyl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O7/c1-23-13-7-10(18(21)22)5-9-6-12(16(20)25-14(9)13)15(19)17-8-11-3-2-4-24-11/h5-7,11H,2-4,8H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSCPVODMVCWMBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.